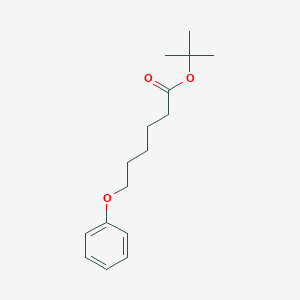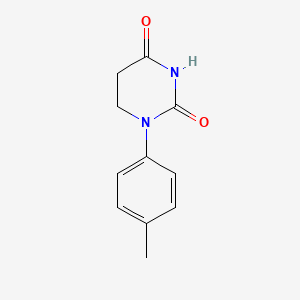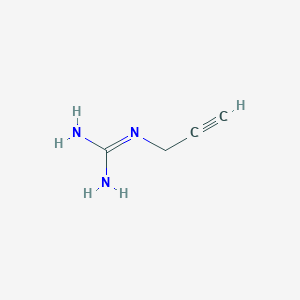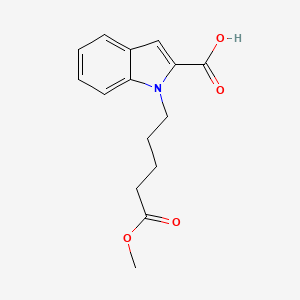
Tert-butyl 6-phenoxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-phenoxyhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 6-phenoxyhexanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-phenoxyhexanoate typically involves the esterification of 6-phenoxyhexanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 6-phenoxyhexanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid and tert-butyl alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: 6-phenoxyhexanoic acid and tert-butyl alcohol.
Reduction: 6-phenoxyhexanol.
Substitution: Various substituted phenoxyhexanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 6-phenoxyhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-phenoxyhexanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and its subsequent metabolism.
Comparación Con Compuestos Similares
Tert-butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.
Phenyl acetate: An ester with a phenyl group, used in the synthesis of pharmaceuticals and fragrances.
Hexyl acetate: An ester with a hexyl group, used in flavorings and fragrances.
Uniqueness: Tert-butyl 6-phenoxyhexanoate is unique due to the presence of both a tert-butyl group and a phenoxy group in its structure. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability, making it valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C16H24O3 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
tert-butyl 6-phenoxyhexanoate |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15(17)12-8-5-9-13-18-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3 |
Clave InChI |
NYGACEWPQGVOEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)

![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)





![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)

